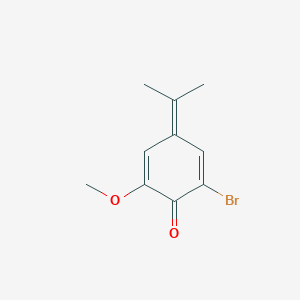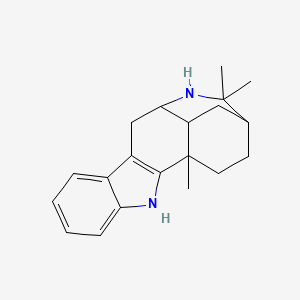![molecular formula C11H14N2O B14636083 Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- CAS No. 56635-09-7](/img/structure/B14636083.png)
Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- is a compound that features a pyrrolidine ring attached to a pyridine moiety. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, widely used in medicinal chemistry due to its versatile biological activities . The addition of a pyridine ring enhances its chemical properties, making it a valuable scaffold in drug discovery and other scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- typically involves the construction of the pyrrolidine ring followed by the attachment of the pyridine moiety. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated pyridine under palladium catalysis . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the hydrogenation of pyrrole or the cyclization of amino alcohols. For instance, pyrrolidine can be produced from butanediol and ammonia over a nickel catalyst at high temperatures and pressures . These methods are scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines and pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities
Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure, which allows for better interaction with biological macromolecules . The pyridine moiety can further modulate the compound’s electronic properties, enhancing its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: An aromatic analog with different electronic properties.
Pyrrolizidine: Contains two fused pyrrolidine rings.
Proline: An amino acid derivative of pyrrolidine.
Uniqueness
Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- is unique due to its combination of a pyrrolidine ring and a pyridine moiety, which provides a balance of steric and electronic properties. This makes it a versatile scaffold for drug design and other applications .
Properties
CAS No. |
56635-09-7 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(4-methylpyridin-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H14N2O/c1-9-4-5-12-8-10(9)11(14)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
NYCQRFHZFRXAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


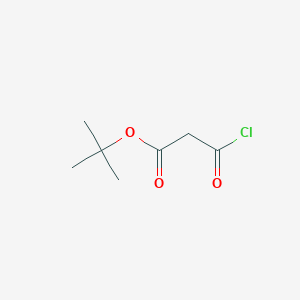
![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)
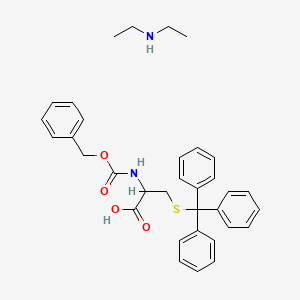


![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
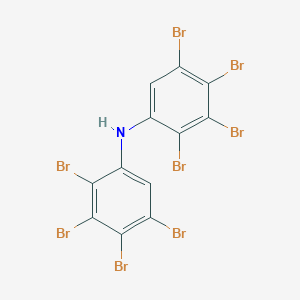
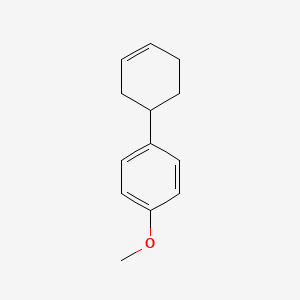

![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)
